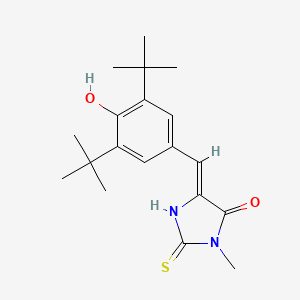![molecular formula C18H19N5O3 B11639917 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide CAS No. 452089-85-9](/img/structure/B11639917.png)
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a benzylidene propanehydrazide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide typically involves a multi-step process:
Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized via a cyclization reaction involving an ortho-substituted aniline and sodium nitrite in the presence of an acid.
Hydrazide Formation: The hydrazide moiety is introduced by reacting the benzo[d][1,2,3]triazole derivative with hydrazine hydrate under reflux conditions.
Benzylidene Formation: The final step involves the condensation of the hydrazide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the benzylidene propanehydrazide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzylidene moiety can be oxidized to form a quinone derivative.
Reduction: The azomethine (C=N) bond in the benzylidene moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antiviral, or antibacterial agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells.
Organic Electronics: The compound’s electronic properties make it suitable for use in sensors, photodetectors, and optical waveguide devices.
作用機序
3-(1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)-N'-(3-エトキシ-4-ヒドロキシベンジリデン)プロパンヒドラジドの作用機序は、その用途によって異なります。
類似化合物との比較
類似化合物
2H-ベンゾ[d][1,2,3]トリアゾール誘導体: これらの化合物は、ベンゾ[d][1,2,3]トリアゾールコアを共有しており、有機エレクトロニクスや医薬品化学など、同様の用途に使用されます.
1,2,4-トリアゾール-安息香酸ハイブリッド: これらの化合物は、トリアゾール部分も特徴としており、薬理活性について研究されています.
独自性
3-(1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)-N'-(3-エトキシ-4-ヒドロキシベンジリデン)プロパンヒドラジドは、その官能基の特異的な組み合わせにより、独自の電子特性と生物学的特性を付与されています。これにより、この化合物は、様々な科学研究アプリケーションに適した汎用性の高い化合物となっています。
特性
CAS番号 |
452089-85-9 |
|---|---|
分子式 |
C18H19N5O3 |
分子量 |
353.4 g/mol |
IUPAC名 |
3-(benzotriazol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O3/c1-2-26-17-11-13(7-8-16(17)24)12-19-21-18(25)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11-12,24H,2,9-10H2,1H3,(H,21,25)/b19-12+ |
InChIキー |
YEXQRNMISYWOMW-XDHOZWIPSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)O |
溶解性 |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
![N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11639879.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11639888.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639897.png)
![2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11639899.png)
![ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639905.png)
![2-(3,4-Dimethoxyphenyl)-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(4-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11639925.png)
